molecular formula C8H20ClN3O2S B1378628 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride CAS No. 1394702-33-0

4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Cat. No.: B1378628
CAS No.: 1394702-33-0
M. Wt: 257.78 g/mol
InChI Key: PIOTWGWGTATUNB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a piperidine derivative characterized by a sulfonamide group at the 1-position of the piperidine ring, an aminomethyl substituent at the 4-position, and dimethylamine functionalization on the sulfonamide nitrogen.

Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S.ClH/c1-10(2)14(12,13)11-5-3-8(7-9)4-6-11;/h8H,3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOTWGWGTATUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biochemical Applications

Antibacterial Activity:
This compound has been investigated for its potential as an advanced antibacterial and antibiofilm agent. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis, similar to traditional antibiotics like sulfanilamide. Research indicates that it exhibits low toxicity and high selectivity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

Mechanism of Action:
The mechanism involves interaction with bacterial membranes, potentially disrupting their function. In vitro studies have shown promising results in bacterial culture assays, where the compound was applied directly or in combination with other agents to assess synergistic effects.

Medicinal Chemistry

Drug Design:
Medicinal chemists are exploring this compound for its role in drug design due to its functional groups that can influence drug activity and therapeutic outcomes. It is being incorporated into drug candidates and evaluated through various biochemical assays to determine its efficacy against specific diseases.

Potential Therapeutic Uses:
Ongoing studies are investigating its applications in treating conditions such as infections caused by resistant bacteria. The ability to modulate biological pathways makes it a versatile candidate for therapeutic development.

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride serves as a valuable building block for synthesizing more complex molecules. It can be utilized in various organic reactions, including reductive amination, which facilitates the creation of new compounds with desired properties.

Synthesis Methods:
The compound can be synthesized through several methods that leverage its unique structural characteristics. These synthetic strategies are crucial for expanding the library of piperidine derivatives available for research and application .

Comparative Analysis of Related Compounds

To better understand the unique properties of 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
Sulfanilamide Contains an amino group and sulfonamide moietyFirst synthetic antibacterial agent
N-(4-Aminobenzene)sulfonamide Aromatic amine linked to sulfonamideKnown for treating urinary tract infections
N,N-Dimethylsulfamethoxazole Sulfonamide derivative with methoxy groupBroad-spectrum antibiotic properties
4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide Piperidine ring combined with sulfonamide functionalityDistinct pharmacological properties not found in others

Case Studies and Research Findings

Research findings highlight the compound's potential across various applications:

  • Antimicrobial Studies: In vitro tests demonstrated significant antibacterial activity against resistant strains, suggesting a viable alternative to traditional antibiotics.
  • Synthetic Applications: Case studies have shown successful incorporation into complex synthetic pathways, leading to novel therapeutic candidates .
  • Biological Interaction Studies: Investigations into binding affinities indicate that this compound can interact effectively with multiple biological targets, enhancing its profile as a drug candidate .

Mechanism of Action

The mechanism by which 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group, in particular, is known to inhibit certain enzymes by mimicking the transition state of the substrate, thereby blocking the enzyme's activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents/Functional Groups Applications/Research Findings Reference
4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride C₈H₂₀ClN₃O₂S Piperidine core, 1-sulfonamide (N,N-dimethyl), 4-aminomethyl Potential antimicrobial or enzyme inhibition -
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl Piperidine core, pyridinyl ketone, 4-aminomethyl Research and development (no specific application)
2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride C₁₀H₂₃Cl₂N₃O Piperidine core, acetamide (N,N-dimethyl), 4-aminomethyl Not explicitly stated; likely R&D
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C₇H₁₅Cl₂N₂O Piperidine core, 2-ketone, 1-methyl, 4-aminomethyl Pharmaceuticals, agrochemicals, materials science
4-(Aminomethyl)-N,N-dimethylaniline hydrochloride C₉H₁₅ClN₂ Aniline core, N,N-dimethyl, 4-aminomethyl Not specified; aromatic amine applications
Key Observations:

Core Structure: The target compound and analogs in , and 7 share a piperidine backbone, whereas the aniline derivative () lacks this cyclic structure.

Functional Groups: The sulfonamide group in the target compound distinguishes it from ketone () and acetamide () derivatives. The dihydrochloride salt in analogs () enhances water solubility, a critical factor for bioavailability in drug formulations.

Physicochemical Properties

  • Solubility: Hydrochloride salts (target compound, ) exhibit high solubility in polar solvents like water or ethanol, whereas neutral forms (e.g., free bases) may require organic solvents .
  • Stability : Sulfonamides are generally stable under physiological conditions but may degrade under strong acidic/basic conditions. In contrast, ketones () are prone to nucleophilic attacks, and acetamides () may hydrolyze in aqueous environments .

Biological Activity

4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and a sulfonamide moiety. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets within biological systems.

The biological activity of 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter degradation. This inhibition enhances cholinergic signaling, beneficial for neurodegenerative conditions like Alzheimer's disease .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves interaction with bacterial enzymes, disrupting their function .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound induced apoptosis through the activation of caspases involved in the apoptotic pathway.

CompoundIC50 (µM)Apoptosis Induction (%)
4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide12.570
Control>5010

This table illustrates the efficacy of the compound compared to a control group, showcasing its potential as an anticancer agent .

2. Neuroprotective Effects

The compound's ability to inhibit AChE and BuChE suggests significant neuroprotective effects. In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuronal damage by enhancing acetylcholine levels in synaptic clefts .

3. Antimicrobial Activity

Studies have demonstrated that 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride exhibits potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate the compound's potential utility in treating bacterial infections .

Case Study 1: Anticancer Activity

In a controlled study involving FaDu cells, derivatives of the compound were tested for their ability to induce apoptosis. The results indicated that higher concentrations led to increased apoptosis rates compared to untreated controls. This study underscores the potential of the compound as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, animals treated with the compound showed significant improvements in cognitive tests compared to controls. The biochemical analysis revealed reduced levels of neurotoxic markers associated with Alzheimer's disease progression, reinforcing the compound's therapeutic potential in neurodegenerative disorders .

Preparation Methods

Synthesis of 4-(aminomethyl)-N,N-dimethylpiperidine

  • The starting point is often 4-(aminomethyl)piperidine or its derivatives.
  • A common approach involves reductive amination of 4-aminopiperidine with formaldehyde and dimethylamine or direct alkylation to introduce the N,N-dimethyl substituent on the aminomethyl group.
  • Alternatively, N-aminopiperidine hydrochloride can be prepared by:
    • Reacting piperidine with urea under heating and reflux to form N-formyl piperidine intermediates.
    • Chlorination of N-formyl piperidine at 0–20°C.
    • Hoffmann rearrangement under alkaline conditions to yield N-aminopiperidine.
    • Reaction with concentrated hydrochloric acid to form the hydrochloride salt of N-aminopiperidine.

Sulfonamide Formation

  • The sulfonamide group is introduced by reaction of the free amine with a sulfonyl chloride, typically p-toluene sulfonyl chloride (tosyl chloride), under controlled pH conditions.
  • The reaction is generally conducted in aqueous or mixed solvents with pH maintained between 8 and 10 using sodium carbonate or sodium hydroxide to facilitate nucleophilic attack on the sulfonyl chloride and removal of hydrogen chloride byproduct.
  • After completion, the reaction mixture is acidified to pH 2–3 to precipitate the sulfonamide product, which is then filtered, washed, and recrystallized.

Conversion to Hydrochloride Salt

  • The free base sulfonamide is treated with hydrochloric acid, often concentrated HCl, to yield the hydrochloride salt.
  • The pH during this step is carefully adjusted to 2–3 to ensure complete salt formation and optimal crystallization.

Representative Synthetic Procedure (Summary)

Step Reagents/Conditions Description Outcome
1 Piperidine + Urea, heat reflux (100-120°C, 2-8 h) Formation of N-formyl piperidine intermediate Intermediate formation
2 Chlorine gas (0-20°C, 1-2.5 h) Chlorination of N-formyl intermediate Chlorinated intermediate
3 Hoffmann rearrangement under alkaline conditions (NaOH 10-20%, 1-2 h) Conversion to N-aminopiperidine N-aminopiperidine obtained
4 Reaction with dimethylamine (or reductive amination) Introduction of N,N-dimethyl group 4-(aminomethyl)-N,N-dimethylpiperidine
5 p-Toluene sulfonyl chloride, pH 8-10 (Na2CO3 or NaOH), aqueous media Sulfonamide formation 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide
6 Acidification with HCl to pH 2-3 Formation of hydrochloride salt Final product: hydrochloride salt

Research Findings and Optimization Notes

  • Solvent choice: Aprotic solvents such as tetrahydrofuran, toluene, or dichloromethane are suitable for intermediate steps, while aqueous media are preferred for sulfonamide formation for ease of pH control.
  • Base selection: Organic bases like triethylamine or inorganic bases like sodium carbonate are used to maintain alkaline conditions during sulfonamide formation.
  • Reaction monitoring: pH monitoring is crucial during sulfonamide synthesis to ensure complete reaction and minimize side products.
  • Purification: Recrystallization from methanol or methanol-water mixtures followed by washing with water and acetone ensures high purity.
  • Yield and purity: Optimized conditions yield high purity and good yields suitable for industrial scale-up.

Comparative Data Table of Related Piperidine Sulfonamide Derivatives

Compound No. Substituent (R) on Aminomethyl Substituent (X) on Piperidine Ring Salt Form Melting Point (°C) Reference
1 Methyl Hydrogen HCl 212-213
2 n-Propyl Hydrogen HCl 174-176
3 Methyl Hydrogen HCl 223-225
4 n-Propyl Hydrogen HCl 200-202
5 n-Propyl 4-Fluoro HCl 190-192
Target Compound N,N-Dimethylaminomethyl Hydrogen HCl Not specified Synthesized per above

Q & A

Q. Table 1: Synthesis Parameters and Yield Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 80°C due to faster kinetics
SolventDMF/EtOHDMF improves solubility of intermediates
CatalystK2_2CO3_3Base concentration critical for sulfonamide formation

Advanced: Mechanistic Studies of Biological Interactions

Q: How can researchers investigate the compound’s interaction with enzymatic targets, particularly amidases or GPCRs? A:

  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinities to GPCRs, leveraging structural analogs like 4-(4-methoxyphenyl)sulfonylpiperidine hydrochloride as templates .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized enzyme targets .
  • Mutagenesis Studies : Identify critical residues in enzyme active sites by comparing activity in wild-type vs. mutant variants .

Basic: Analytical Characterization Techniques

Q: What analytical methods are essential for characterizing this compound’s physicochemical properties? A:

  • Spectroscopy :
    • 1H^1H-NMR (D2_2O, 400 MHz): Confirm the presence of piperidine ring protons (δ 1.4–2.8 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
    • FT-IR: Detect sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bends (~1600 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Advanced: Resolving Contradictions in Biological Activity Data

Q: How should researchers address discrepancies in reported biological activities (e.g., enzyme inhibition vs. receptor agonism)? A:

  • Comparative Assays : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate variables like buffer composition .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify trends or outliers .
  • Dose-Response Curves : Validate EC50_{50}/IC50_{50} values across independent labs to rule out assay-specific artifacts .

Q. Table 2: Stability Under Environmental Stressors

ConditionEffect on StabilityMitigation Strategy
pH < 5.0Degradation via hydrolysisStore at pH 6–8 in inert buffers
Temperature >40°CDecompositionUse cold-chain storage (2–8°C)
Light exposurePhotolysisAmber glass containers, N2_2 atmosphere

Basic: Safe Handling and Storage Protocols

Q: What precautions are necessary for safe laboratory handling of this compound? A:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride fumes .
  • Storage : Keep in airtight containers at –20°C, desiccated to prevent hygroscopic degradation .

Advanced: Computational Modeling of Reaction Pathways

Q: How can quantum chemical calculations improve reaction design for derivatives of this compound? A:

  • Reaction Path Search : Utilize density functional theory (DFT) to model transition states and predict regioselectivity in sulfonamide formation .
  • Machine Learning : Train models on existing reaction datasets (e.g., NIST Chemistry WebBook) to optimize solvent/catalyst combinations .

Basic: Solubility and Formulation Challenges

Q: What strategies enhance aqueous solubility for in vitro assays? A:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve dissolution .
  • Salt Screening : Test alternative counterions (e.g., mesylate, tartrate) to modify crystallinity .

Advanced: Elucidating Metabolic Pathways

Q: How can researchers identify metabolic products in hepatic microsomal assays? A:

  • LC-MS/MS : Profile metabolites using high-resolution tandem mass spectrometry with collision-induced dissociation (CID) .
  • Isotope Labeling : Trace 13C^{13}C-labeled compounds to map biotransformation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
Reactant of Route 2
4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

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